
1-(3-(Pyridin-4-yloxy)pyrrolidin-1-yl)-2-(4-(trifluoromethyl)phenyl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-(Pyridin-4-yloxy)pyrrolidin-1-yl)-2-(4-(trifluoromethyl)phenyl)ethanone is a complex organic compound that features a pyridine ring, a pyrrolidine ring, and a trifluoromethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(Pyridin-4-yloxy)pyrrolidin-1-yl)-2-(4-(trifluoromethyl)phenyl)ethanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate amine precursors under acidic or basic conditions.
Introduction of the Pyridine Ring: The pyridine ring can be introduced via nucleophilic substitution reactions, where a halogenated pyridine derivative reacts with a suitable nucleophile.
Attachment of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions to ensure the incorporation of the trifluoromethyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the use of high-throughput screening to identify the most efficient catalysts and solvents.
化学反应分析
Types of Reactions
1-(3-(Pyridin-4-yloxy)pyrrolidin-1-yl)-2-(4-(trifluoromethyl)phenyl)ethanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles replace halogen atoms or other leaving groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
1-(3-(Pyridin-4-yloxy)pyrrolidin-1-yl)-2-(4-(trifluoromethyl)phenyl)ethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
作用机制
The mechanism of action of 1-(3-(Pyridin-4-yloxy)pyrrolidin-1-yl)-2-(4-(trifluoromethyl)phenyl)ethanone involves its interaction with specific molecular targets. The pyridine and pyrrolidine rings allow it to bind to enzymes or receptors, modulating their activity. The trifluoromethyl group enhances its lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
相似化合物的比较
Similar Compounds
1-(Pyridin-3-yl)pyrrolidin-2-one: Similar structure but lacks the trifluoromethyl group.
2-(4-(Trifluoromethyl)phenyl)pyridine: Contains the trifluoromethyl group but lacks the pyrrolidine ring.
Uniqueness
1-(3-(Pyridin-4-yloxy)pyrrolidin-1-yl)-2-(4-(trifluoromethyl)phenyl)ethanone is unique due to the combination of its structural features, which confer specific chemical and biological properties
属性
IUPAC Name |
1-(3-pyridin-4-yloxypyrrolidin-1-yl)-2-[4-(trifluoromethyl)phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N2O2/c19-18(20,21)14-3-1-13(2-4-14)11-17(24)23-10-7-16(12-23)25-15-5-8-22-9-6-15/h1-6,8-9,16H,7,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOKATBYOQJJVMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=CC=NC=C2)C(=O)CC3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
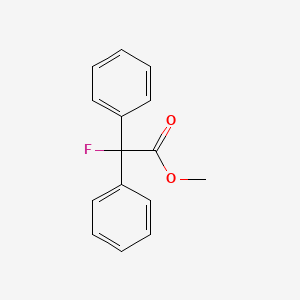
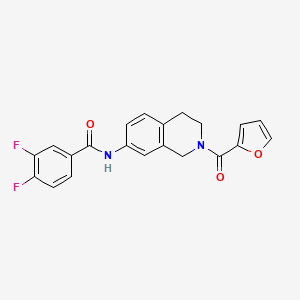
![2-(3-(benzo[d][1,3]dioxol-5-yl)-6-oxopyridazin-1(6H)-yl)-N-(2-((6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)oxy)ethyl)acetamide](/img/structure/B2835737.png)
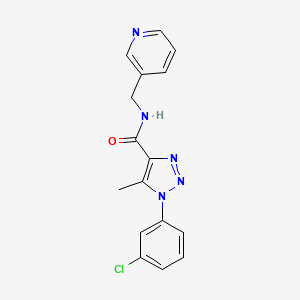
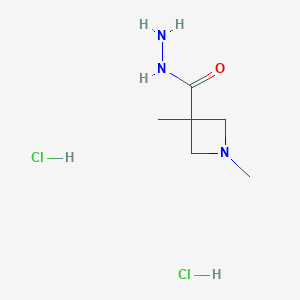
![(2Z)-2-(methylsulfonyl)-3-{4-[4-(trifluoromethyl)piperidin-1-yl]phenyl}acrylonitrile](/img/structure/B2835743.png)
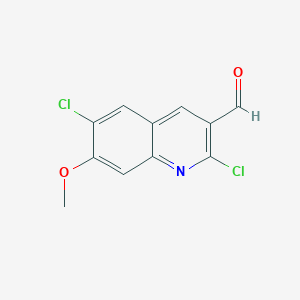
![N-(4,6-DIFLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-2-(PHENYLSULFANYL)ACETAMIDE HYDROCHLORIDE](/img/structure/B2835745.png)
![N-(1-cyanocyclopentyl)-6-cyclopropyl-3-(2,2-dimethylpropyl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B2835747.png)

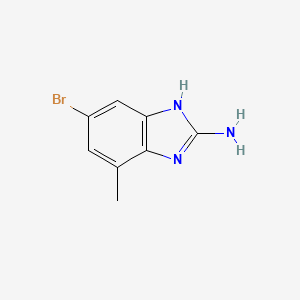
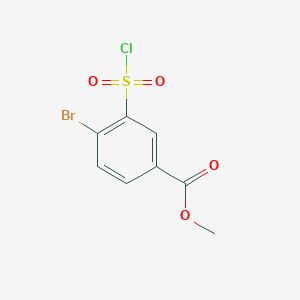
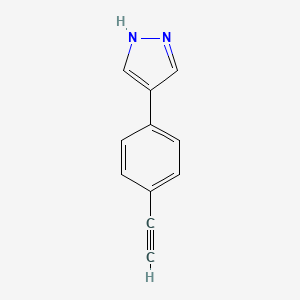
![6-(tert-butyl)-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-4(3H)-pyrimidinone](/img/structure/B2835754.png)
